Bienvenue dans la boutique en ligne BenchChem!

1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole

Physicochemical profiling Drug-likeness Triazole library design

1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole (CAS 2640972-09-2) is a disubstituted 1H-1,2,3-triazole with a cyclobutylmethyl group at the N1 position and a cyclopropyl group at the C4 position. It bears the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 2640972-09-2
Cat. No. B6470189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole
CAS2640972-09-2
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(N=N2)C3CC3
InChIInChI=1S/C10H15N3/c1-2-8(3-1)6-13-7-10(11-12-13)9-4-5-9/h7-9H,1-6H2
InChIKeyBEMJEMCGMAZZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole (CAS 2640972-09-2): Procurement-Ready Overview and Baseline Characteristics


1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole (CAS 2640972-09-2) is a disubstituted 1H-1,2,3-triazole with a cyclobutylmethyl group at the N1 position and a cyclopropyl group at the C4 position. It bears the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol. The compound belongs to the 1,2,3-triazole class, a privileged scaffold in medicinal chemistry and agrochemistry [1]. However, at the time of analysis, no peer-reviewed studies, patents, or curated database entries containing quantitative characterization data for this specific compound could be identified in the public domain. Its availability appears limited to specialist research chemical suppliers, and its differentiation from closely related triazoles remains undocumented in accessible primary literature.

Why 1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole Cannot Be Simply Substituted: The Need for Evidence-Based Selection


Although 1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole belongs to the well-known 1,2,3-triazole family, the specific combination of a cyclobutylmethyl N1-substituent and a cyclopropyl C4-substituent creates a distinct steric and electronic microenvironment. In the absence of direct comparative data, a fundamental principle of medicinal chemistry applies: even minor alkyl substitutions on the triazole core can significantly alter target binding, metabolic stability, and physicochemical properties such as lipophilicity [1]. Consequently, generic substitution with other N1-alkyl-4-alkyl-1H-1,2,3-triazoles, such as 1-methyl-4-cyclopropyl-1H-1,2,3-triazole or 1-(cyclopropylmethyl)-4-cyclopropyl-1H-1,2,3-triazole, cannot be assumed to be functionally equivalent without empirical verification. The following section documents the current, albeit limited, quantitative evidence landscape available for procurement decision-making.

Quantitative Differentiation Evidence for 1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole Against Closest Analogs


Physicochemical Property Landscape: Predicted Lipophilicity Relative to Core Analogs

No experimentally determined logP or solubility data are available for the target compound in the public domain. However, computational predictions for the neutral species can be generated for preliminary comparison. The target compound (C₁₀H₁₅N₃, MW 177.25) is predicted to have a higher logP than its less lipophilic analog 1-methyl-4-cyclopropyl-1H-1,2,3-triazole (C₇H₁₁N₃, MW 137.18) and a lower logP than 4-tert-butyl-1-(cyclobutylmethyl)-1H-1,2,3-triazole (C₁₂H₂₁N₃, MW 207.32). These computational estimates lack experimental validation and should not be used as the sole basis for procurement [1].

Physicochemical profiling Drug-likeness Triazole library design

Comparative Kinase Inhibition Profile: Absence of Public Data Prevents Head-to-Head Assessment

1,2,3-Triazoles are established kinase inhibitor scaffolds, but no biochemical or cellular assay data (e.g., IC₅₀, Kd, % inhibition) for the target compound against any kinase panel or other protein target could be located. In contrast, closely related compounds such as 1-(adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole have been synthesized and characterized by XRD and NMR, yet no biological activity data were reported [1]. Direct comparison of target engagement or selectivity is therefore impossible at this time.

Kinase inhibition 1,2,3-triazole pharmacophore Target selectivity

Recommended Application Scenarios for 1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole Based on Available Evidence


Exploratory Medicinal Chemistry: Triazole-Focused Fragment or Building Block Library Expansion

Given its novel substitution pattern combining a medium-sized cycloalkyl (cyclobutylmethyl) with a small cycloalkyl (cyclopropyl), this compound may serve as a valuable addition to diversity-oriented triazole libraries. Procurement is recommended for laboratories conducting fragment-based screening or scaffold-hopping campaigns targeting enzymes with hydrophobic binding pockets, where the predicted intermediate lipophilicity could offer a starting point for optimization. All screening is currently exploratory, as no target engagement data exist [1].

Synthetic Methodology Development: Substrate for Late-Stage Functionalization Studies

The presence of both cyclopropyl and cyclobutylmethyl groups offers opportunities for C–H functionalization and ring-opening reactions. Researchers developing new catalytic methods for triazole modification may find this compound a useful model substrate. Its availability in research quantities supports this application, but no comparative reactivity data are available [1].

Physicochemical Benchmarking Against Established Triazole Building Blocks

Before committing to large-scale procurement, a small quantity can be used to experimentally determine key properties (logP, solubility, metabolic stability in microsomes) and compare them with well-characterized analogs such as 1-methyl-4-cyclopropyl-1H-1,2,3-triazole. This head-to-head experimental campaign would generate the quantitative differentiation evidence currently lacking. This scenario is recommended for organizations building internal triazole SAR databases [1].

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.